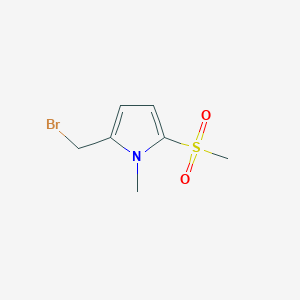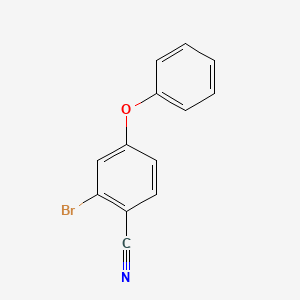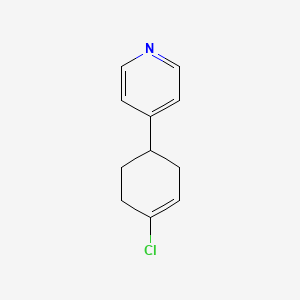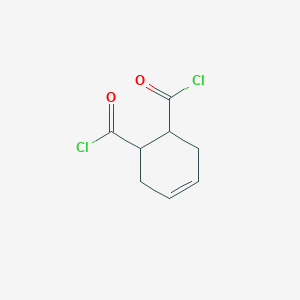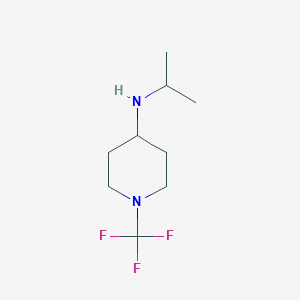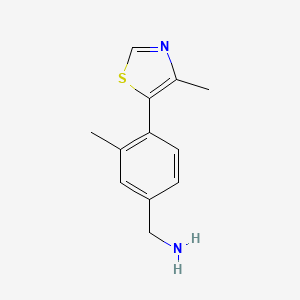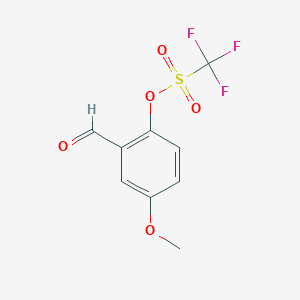
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is an organic compound that features a trifluoromethylsulfonyloxy group and a methoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde typically involves the introduction of the trifluoromethylsulfonyloxy group onto a benzaldehyde derivative. One common method is the reaction of 5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethylsulfonyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzoic acid.
Reduction: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-(Trifluoromethylsulfonyloxy)benzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxybenzaldehyde: Lacks the trifluoromethylsulfonyloxy group, leading to reduced reactivity and stability.
2-(Trifluoromethylsulfonyloxy)-4-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is unique due to the presence of both the trifluoromethylsulfonyloxy and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
424788-79-4 |
|---|---|
分子式 |
C9H7F3O5S |
分子量 |
284.21 g/mol |
IUPAC名 |
(2-formyl-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-2-3-8(6(4-7)5-13)17-18(14,15)9(10,11)12/h2-5H,1H3 |
InChIキー |
DNJCPNYZBKNTPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

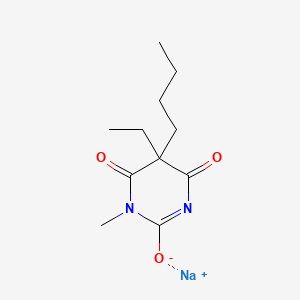
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
